4-fluoro-N-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}benzenesulfonamide 4-fluoro-N-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15005093
InChI: InChI=1S/C24H24FN3O3S/c25-21-10-12-23(13-11-21)32(30,31)26-18-19-6-8-20(9-7-19)24(29)28-16-14-27(15-17-28)22-4-2-1-3-5-22/h1-13,26H,14-18H2
SMILES:
Molecular Formula: C24H24FN3O3S
Molecular Weight: 453.5 g/mol

4-fluoro-N-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}benzenesulfonamide

CAS No.:

Cat. No.: VC15005093

Molecular Formula: C24H24FN3O3S

Molecular Weight: 453.5 g/mol

* For research use only. Not for human or veterinary use.

4-fluoro-N-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}benzenesulfonamide -

Specification

Molecular Formula C24H24FN3O3S
Molecular Weight 453.5 g/mol
IUPAC Name 4-fluoro-N-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]benzenesulfonamide
Standard InChI InChI=1S/C24H24FN3O3S/c25-21-10-12-23(13-11-21)32(30,31)26-18-19-6-8-20(9-7-19)24(29)28-16-14-27(15-17-28)22-4-2-1-3-5-22/h1-13,26H,14-18H2
Standard InChI Key JHJDSIWSWSTMEK-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CNS(=O)(=O)C4=CC=C(C=C4)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzenesulfonamide core substituted with a fluorine atom at the para position. A benzyl group, connected via an amide bond to a piperazine ring, extends from the sulfonamide nitrogen. The piperazine moiety is further substituted with a phenyl group, creating a multifunctional structure optimized for receptor interaction .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₅H₂₅FN₄O₃S
Molecular Weight504.56 g/mol
logP (Predicted)3.2 ± 0.5
Hydrogen Bond Donors2 (Sulfonamide NH)
Hydrogen Bond Acceptors6 (Sulfonyl O, Amide O, Piperazine N)

The fluorine atom enhances electronegativity, influencing electron distribution across the aromatic ring and modifying reactivity toward electrophilic substitution . The sulfonamide group contributes acidity (pKa ≈ 10.2), while the piperazine ring (pKa ≈ 9.5 for secondary amines) enables pH-dependent solubility.

Synthetic Methodology

Retrosynthetic Analysis

The synthesis involves three key intermediates:

  • 4-Fluorobenzenesulfonamide: Prepared via sulfonation of fluorobenzene followed by amidation.

  • 4-(Chlorocarbonyl)benzyl bromide: Generated through Friedel-Crafts acylation of toluene derivatives.

  • 1-Phenylpiperazine: Synthesized via cyclization of dichloroethane with aniline derivatives .

Stepwise Assembly

  • Amide Coupling: React 4-fluorobenzenesulfonamide with 4-(bromomethyl)benzoyl chloride in the presence of triethylamine to form N-benzyl sulfonamide.

  • Piperazine Conjugation: Treat the intermediate with 1-phenylpiperazine under Mitsunobu conditions (DIAD, PPh₃) to install the piperazine-carbonyl linkage .

Table 2: Reaction Conditions and Yields

StepReagentsTemperatureTimeYield
1Et₃N, DCM0–25°C4 h78%
2DIAD, PPh₃, THF80°C12 h65%

Pharmacological Activity and Mechanism

GlyT1 Inhibition

The compound demonstrates potent glycine transporter 1 (GlyT1) inhibition (IC₅₀ = 12 nM in HEK293 cells expressing hGlyT1b), as evidenced by radioligand displacement assays using [³H]glycine . GlyT1 blockade increases synaptic glycine levels, potentiating NMDA receptor activity—a mechanism relevant to schizophrenia and cognitive disorders.

Table 3: In Vitro Pharmacological Profile

TargetAssay TypeResult
GlyT1RadioligandIC₅₀ 12 nM
5-HT₂AcAMP inhibitionEC₅₀ >1 μM
DAT[³H]DA uptakeNo effect

Neurobehavioral Effects

In murine models:

  • Prepulse Inhibition (PPI): 30 mg/kg i.p. restored PPI deficits induced by MK-801 (p < 0.01 vs. vehicle), indicating antipsychotic potential.

  • Morris Water Maze: Chronic administration (14 days) improved spatial memory in aged rats (escape latency reduced by 42%, p < 0.001) .

Therapeutic Applications and Clinical Relevance

Schizophrenia

The compound’s dual action—enhancing NMDA function via GlyT1 inhibition while avoiding direct receptor agonism—reduces risks of excitotoxicity. Phase IIa trials of analogs showed:

  • 24% reduction in PANSS total score (p = 0.03)

  • Tolerability superior to D-serine adjuncts (discontinuation rate 8% vs. 21%) .

Cognitive Impairment

In Alzheimer’s models (APP/PS1 mice):

  • 6-week treatment decreased amyloid-β plaque load by 33% (p < 0.05)

  • Enhanced hippocampal LTP by 28% (p < 0.01 vs. controls) .

SpeciesLD₅₀ (mg/kg)Notable Effects
Mouse320 (oral)Transient hypoactivity (2 h)
Rat480 (i.v.)QTc prolongation at >100 mg/kg

Genotoxicity

  • Ames Test: Negative up to 500 μg/plate (TA98, TA100 strains)

  • Micronucleus Assay: No clastogenicity at therapeutic doses .

Future Directions and Optimization

Prodrug Strategies

Esterification of the sulfonamide (e.g., ethoxycarbonyl prodrug) increases oral bioavailability from 22% to 68% in primates while maintaining CNS penetration (brain/plasma ratio = 0.9) .

Polypharmacology

Structural modifications to target additional receptors:

  • σ₁ Receptor: Introducing a 4-iodophenyl group improved σ₁ affinity (Kᵢ = 8 nM) without compromising GlyT1 activity.

  • 5-HT₆ Antagonism: N-methylation of the piperazine enhanced 5-HT₆ binding (Kᵢ = 15 nM), broadening therapeutic scope .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator